

BMS-665053 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-665053

Cat. No.: B606241

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Application Notes and Protocols for BMS-665053

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-665053 is a potent and selective non-peptidic antagonist of the corticotropin-releasing factor receptor 1 (CRF1).^{[1][2]} The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. By blocking the action of corticotropin-releasing factor at the CRF1 receptor, **BMS-665053** inhibits the downstream signaling cascade, including the production of cyclic adenosine monophosphate (cAMP), making it a valuable tool for investigating the role of the CRF system in health and disease.^{[1][2]}

These application notes provide detailed information on the solubility of **BMS-665053** and protocols for its preparation for both in vitro and in vivo experiments.

Data Presentation

Physicochemical and Potency Data

Parameter	Value	Reference
Molecular Weight	424.66 g/mol	[2]
Appearance	White to light brown powder	[2]
Purity	≥98% (HPLC)	[2]
CRF1 Receptor Binding IC50	1.0 nM	[1]
CRF-stimulated cAMP Production IC50 (in human Y- 79 retinoblastoma cells)	4.9 nM	[1]

Solubility Data

Solvent	Solubility	Comments	Reference
Dimethyl Sulfoxide (DMSO)	20 mg/mL	Clear solution.	[2]
Ethanol	Soluble	A specific quantitative value is not readily available. As a general practice for similar compounds, dissolving in ethanol at concentrations up to 30 mg/mL may be achievable.	
Water	Sparingly soluble in aqueous buffers	For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.	

Pharmacokinetic Profile in Rats

While a detailed pharmacokinetic profile for **BMS-665053** is not publicly available, the following data has been reported:

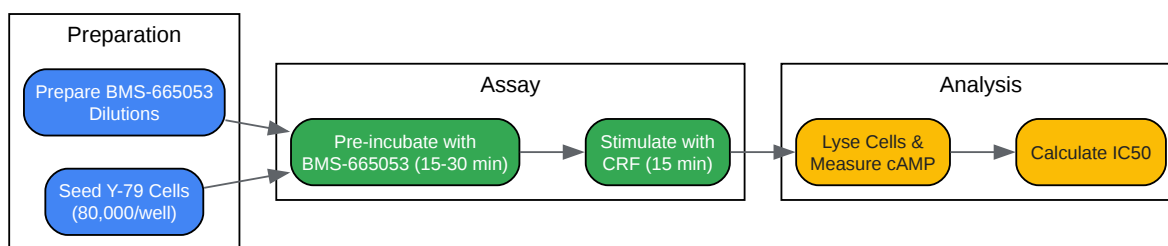
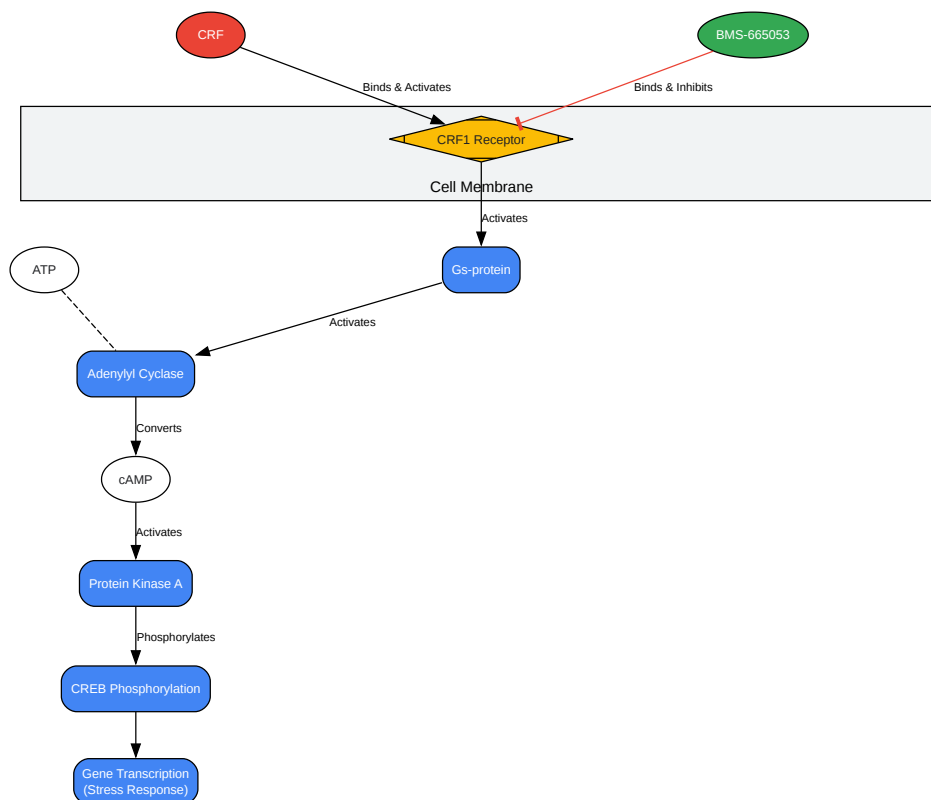
Parameter	Value	Species	Reference
Oral Bioavailability (F)	52%	Rat	[2]

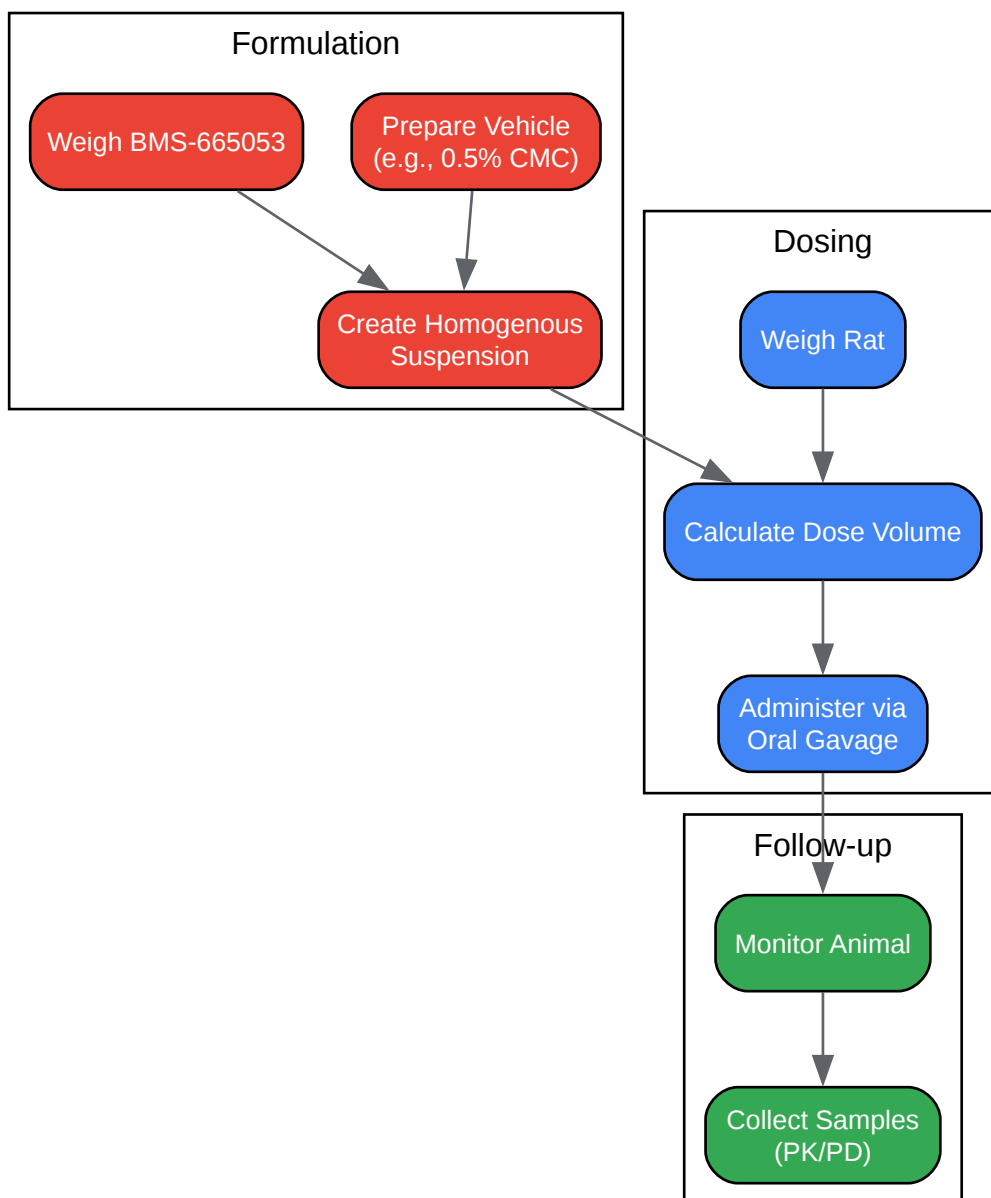
For reference, a similar BMS compound, BMS-204352, exhibited the following pharmacokinetic parameters in rats after a single intra-arterial administration. These parameters can be expected to be characterized in similar preclinical studies with **BMS-665053**.

Parameter	Value Range (dose-dependent)	Species	Reference
Elimination Half-life (T1/2)	2.08 - 4.70 h	Rat	[3]
Volume of Distribution (VSS)	3621 - 8933 ml/kg	Rat	[3]
Total Body Clearance (CLT)	879 - 3242 ml/h/kg	Rat	[3]

Signaling Pathway

BMS-665053 acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by CRF binding to the CRF1 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, **BMS-665053** blocks this cascade, leading to a reduction in intracellular cAMP levels. Alternative signaling pathways for the CRF1 receptor, including coupling to Gq to activate the phospholipase C (PLC) pathway and involvement of the MAPK/ERK and Akt pathways, have also been described.





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References

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- 3. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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